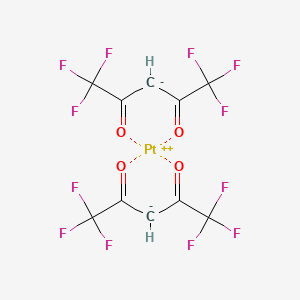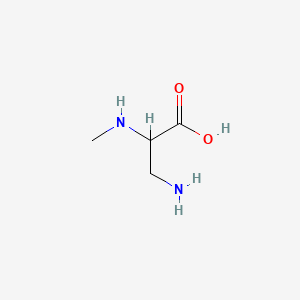
3-Amino-2-methylamino-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(methylamino)propanoic acid can be achieved through various methods. One common approach involves the reaction of 3-aminopropanoic acid with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-amino-2-(methylamino)propanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-amino-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
科学的研究の応用
3-amino-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly its neurotoxic effects.
Industry: It is used in the production of various chemical products and as a research tool in neurotoxicology.
作用機序
The mechanism of action of 3-amino-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as an excitotoxin, overstimulating neurons and leading to cell death . This excitotoxicity is primarily mediated through the overactivation of glutamate receptors, which can result in neurodegeneration .
類似化合物との比較
Similar Compounds
- 3-(methylamino)propanoic acid
- 4-(methylamino)butanoic acid
- 2-methyl-3-(methylamino)propanoic acid hydrochloride
Uniqueness
3-amino-2-(methylamino)propanoic acid is unique due to its dual amino groups, which confer distinct chemical properties and biological activities. Its neurotoxic potential sets it apart from other similar compounds, making it a subject of intense research .
特性
CAS番号 |
147634-96-6 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
3-amino-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-6-3(2-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) |
InChIキー |
LYESEIVAYITDEH-UHFFFAOYSA-N |
正規SMILES |
CNC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
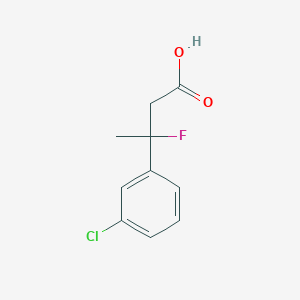
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
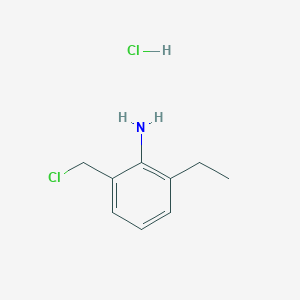

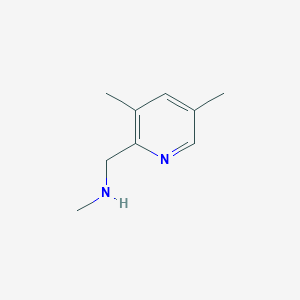
![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)

